![molecular formula C16H17N3O3S3 B2996561 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955742-19-5](/img/structure/B2996561.png)
6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a thiophen-2-ylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Attachment of the piperazine ring: The piperazine ring can be attached through a reaction with piperazine and a suitable coupling reagent.
Introduction of the thiophen-2-ylsulfonyl group: This group can be introduced through a sulfonylation reaction using thiophen-2-ylsulfonyl chloride and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions may use continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and various bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophen-2-ylsulfonyl group and are used in similar applications.
Piperazine derivatives: Compounds containing the piperazine ring are structurally similar and have comparable properties.
Benzo[d]thiazole derivatives: Other derivatives of benzo[d]thiazole with different substituents are used in various chemical and biological applications.
Uniqueness: 6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole stands out due to its specific combination of functional groups, which provides unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-methoxy-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-22-12-4-5-13-14(11-12)24-16(17-13)18-6-8-19(9-7-18)25(20,21)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVRXEFQUOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

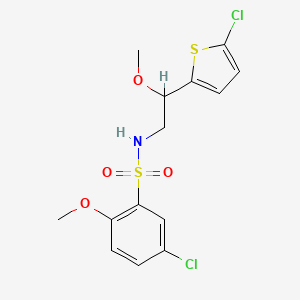
![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)
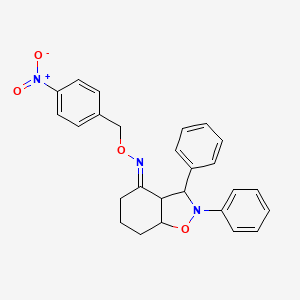
![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)
![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2996485.png)
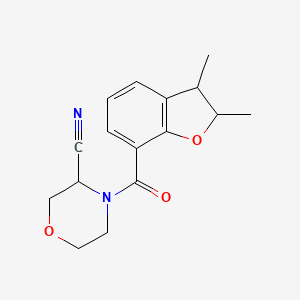
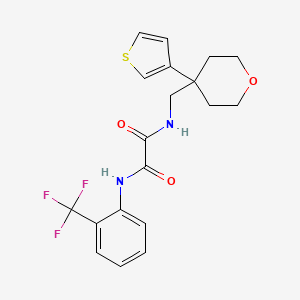
![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
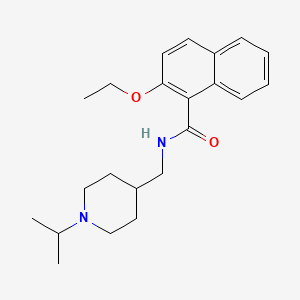
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)

